molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No.: B057294
CAS No.: 107-86-8
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Methyl-2-butenal plays a role in biochemical reactions, particularly in the degradation of cytokinins, a class of plant hormones. The breakdown of the active cytokinin isopentenyladenine yields adenine and an unsaturated aldehyde, this compound . This compound interacts with enzymes such as cytokinin oxidase/dehydrogenase (CKX), which are responsible for most cytokinin catabolism .

Cellular Effects

The cellular effects of this compound are not well established. It is known that changes in CKX activity, which metabolizes this compound, can alter the cytokinin concentration in tissues, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role in the degradation of cytokinins. CKX enzymes catalyze the irreversible degradation of cytokinins, inactivating the hormone in a single enzymatic step. The breakdown of isopentenyladenine, for example, yields adenine and this compound .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the rapid turnover of cytokinins

Metabolic Pathways

This compound is involved in the metabolic pathway of cytokinin degradation . It interacts with enzymes such as CKX and is a product of the degradation of isopentenyladenine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butenal can be synthesized through the oxidation of 3-methyl-2-butenol using hydrogen peroxide (H₂O₂). This reaction has been reported to yield up to 91% . Another method involves the use of orthoesters and alcohols in a molar ratio to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methyl-2-butenol. This process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-2-butenal is used in various scientific research applications, including:

Comparison with Similar Compounds

    Methacrolein: Another α,β-unsaturated aldehyde with similar reactivity.

    Tiglic aldehyde: Shares structural similarities but differs in its substitution pattern.

    3-Methylcrotonaldehyde: Very similar in structure and reactivity.

Uniqueness: 3-Methyl-2-butenal is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms in chemical reactions. Its occurrence in natural products and its use in the flavor and fragrance industry also distinguish it from other similar compounds .

Properties

IUPAC Name

3-methylbut-2-enal
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InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
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InChI Key

SEPQTYODOKLVSB-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC=O)C
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID8029606, DTXSID30756462
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless to yellow liquid with a pungent odor; [ICSC] Colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; almond, mild-buttery aroma
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Boiling Point

134 °C, 136 °C
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Flash Point

37 °C
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Solubility

slightly, Solubility in water, g/100ml at 20 °C: 11 (good), Slightly soluble in water; soluble in fats, soluble (in ethanol)
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.870-0.875
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

5.6 [mmHg], Vapor pressure, kPa at 20 °C: 0.75
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CAS No.

107-86-8, 90467-71-3
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Melting Point

-20 °C
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Synthesis routes and methods I

Procedure details

0.16 part of triethylamine is added to 81.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 170° C., at 10 bars pressure, in the course of 8 minutes. Immediately after reaching the set temperature, the mixture is again cooled to 50° C. in the course of 5 minutes. Distillation at 100 mm Hg gives 1.6 parts of unconverted 3-methyl-3-buten-1-al and 78.0 parts (98% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
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Synthesis routes and methods II

Procedure details

0.5 part of tri-n-butylamine is added to 97 parts of 3-methyl-3-buten-1-al and the mixture is heated for 30 minutes at 75° C. at 1 bar pressure. It is then distilled for 10 minutes at 20 mm Hg to separate the mixture from the catalyst; the distillate thus obtained is then fractionally distilled at 100 mm Hg to give 3 parts of unconverted 3-methyl-3-buten-1-al and 93 parts (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 97 percent.
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Synthesis routes and methods III

Procedure details

Per hour, 2 parts of tri-n-butylamine are added to 1,000 parts of 3-methyl-3-buten-1-al and the mixture is passed for 2 minutes through a reaction tube at 220° C. and 12 bars. Distillation at 100 mm Hg gives 20 parts per hour of unconverted 3-methyl-3-buten-1-al and 970 parts per hour (99% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
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Synthesis routes and methods IV

Procedure details

0.4 part of 75 percent strength aqueous phosphoric acid is added to 69.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 140° C. in the course of 5 minutes, whilst bringing the total pressure to 10 bars with nitrogen. After 70 minutes at the above temperature, the mixture is cooled to room temperature in the course of 5 minutes. After neutralizing the phosphoric acid, distillation at 100 mm Hg gives 4.2 parts of uncoverted 3-methyl-3-buten-1-al and 61.8 parts (95% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 94 percent.
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Synthesis routes and methods V

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-butenal
Reactant of Route 2
3-Methyl-2-butenal
Reactant of Route 3
3-Methyl-2-butenal
Reactant of Route 4
3-Methyl-2-butenal
Reactant of Route 5
3-Methyl-2-butenal
Reactant of Route 6
3-Methyl-2-butenal

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